MAO-B vs. MAO-A Selectivity
8-Chloro-4-hydroxyquinoline-3-carboxylic acid exhibits pronounced selectivity for human monoamine oxidase B (MAO-B) over MAO-A. The compound inhibits membrane-bound MAO-B with an IC50 of 300 nM, while its IC50 against purified MAO-A is 39,000 nM, yielding a 130-fold selectivity ratio for MAO-B under comparable in vitro assay conditions [1]. This intrinsic selectivity is notable when benchmarked against the unsubstituted parent compound 4-hydroxyquinoline-3-carboxylic acid, for which no comparable MAO inhibitory activity has been reported in the same assay platform, suggesting that the 8-chloro substituent is a critical contributor to MAO-B affinity.
| Evidence Dimension | MAO isoform inhibitory activity and selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 300 nM; MAO-A IC50 = 39,000 nM (purified) / 6,300 nM (membrane-bound) |
| Comparator Or Baseline | 4-Hydroxyquinoline-3-carboxylic acid (unsubstituted parent): no reported MAO inhibition data in the same assay system |
| Quantified Difference | 130-fold selectivity for MAO-B over MAO-A (intra-compound); activity absent in unsubstituted parent |
| Conditions | Human recombinant MAO-A and MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: fluorescence spectrophotometry [1] |
Why This Matters
MAO-B selective inhibitors are sought for Parkinson's disease research; this selectivity profile differentiates the 8-chloro compound from non-selective or MAO-A-preferring quinoline analogs.
- [1] BindingDB. BDBM50450826 (CHEMBL4214270). IC50 data: MAO-A (human purified) 3.90E+4 nM, MAO-A (human membrane-bound) 6.30E+3 nM, MAO-B (human membrane-bound) 300 nM. View Source
